Cobalt tris(acetylacetonate)
Overview
Description
Cobalt tris(acetylacetonate) is a coordination complex with the chemical formula Co(C₅H₇O₂)₃. It is a green, diamagnetic solid that is soluble in organic solvents but not in water . This compound is often used in the production of homogeneous catalysts due to its solubility in organic solvents .
Preparation Methods
Cobalt tris(acetylacetonate) is typically prepared by the reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide . The reaction can be represented as follows: [ 2 \text{CoCO}_3 + 6 \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{Co(O}_2\text{C}_3\text{Me}_2\text{H)}_3 + 2 \text{CO}_2 + 4 \text{H}_2\text{O} ] This method involves heating the mixture to about 90°C while stirring and monitoring the temperature .
Chemical Reactions Analysis
Cobalt tris(acetylacetonate) undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Protons on the central carbon are replaced with diverse electrophiles.
Thermal Decomposition: This compound decomposes upon heating, forming free radicals that can initiate and promote polymerization.
Reduction: It can be reduced to produce homogeneous catalysts.
Common reagents and conditions used in these reactions include hydrogen peroxide for preparation and various electrophiles for substitution reactions. Major products formed from these reactions include substituted acetylacetonate complexes and free radicals.
Scientific Research Applications
Cobalt tris(acetylacetonate) has a wide range of scientific research applications:
Chemistry: Used as a precursor for nanoparticle synthesis and as a catalyst in organic syntheses.
Biology: Employed in studies involving coordination chemistry and metal-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of homogeneous catalysts and in the fabrication of carbon nanostructures.
Mechanism of Action
The mechanism of action of cobalt tris(acetylacetonate) involves its ability to form coordination complexes with various ligands. The three acetylacetonate ligands bind in a bidentate fashion to cobalt, defining an octahedral complex . This structure allows the compound to participate in various catalytic and substitution reactions, often involving the formation of free radicals .
Comparison with Similar Compounds
Cobalt tris(acetylacetonate) is similar to other metal tris(acetylacetonate) complexes, such as those of iron, manganese, and aluminum . These compounds share a similar octahedral structure and are often used in similar applications. cobalt tris(acetylacetonate) is unique in its specific reactivity and solubility properties, making it particularly useful in the production of homogeneous catalysts .
Similar compounds include:
- Iron tris(acetylacetonate)
- Manganese tris(acetylacetonate)
- Aluminum tris(acetylacetonate)
These compounds are isomorphous with cobalt tris(acetylacetonate) and can often be resolved into individual enantiomers .
Biological Activity
Cobalt tris(acetyacetonate) or Co(acac)₃ is a cobalt(III) complex that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, including its synthesis, structural characteristics, and various biological applications.
Cobalt tris(acetyacetonate) has the molecular formula C₁₅H₂₁CoO₆ and a molecular weight of 365.26 g/mol. The compound appears as red to purple crystals and is soluble in organic solvents like chloroform and acetone. It is synthesized through the reaction of cobalt(II) acetate with acetylacetone in the presence of a base such as sodium hydroxide:
This method produces a stable complex that can be purified via recrystallization from ethanol .
Biological Significance
Cobalt is an essential trace element in humans, playing crucial roles in various biological processes. Transition metal complexes, particularly those involving cobalt, have been shown to exhibit significant biological activities, including:
- Antimicrobial Activity : Cobalt complexes with acetylacetone have demonstrated bactericidal effects against various pathogens. Their mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
- Anticancer Properties : Research indicates that cobalt complexes can bind to DNA, leading to structural damage that inhibits replication and transcription. This property is pivotal for their potential use as anticancer agents. Studies have shown that Co(acac)₃ exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with IC₅₀ values indicating effective inhibition at higher concentrations .
The biological activity of Co(acac)₃ can be attributed to several mechanisms:
- DNA Binding : The complex interacts with DNA through intercalative binding, disrupting its structure and function. This interaction can lead to apoptosis in cancer cells .
- Redox Activity : Cobalt complexes can participate in redox reactions, influencing cellular oxidative stress levels. This property may enhance their anticancer efficacy by targeting rapidly proliferating cells that are more susceptible to oxidative damage .
- Electrochemical Behavior : Studies on the electrochemical properties of Co(acac)₃ suggest that its reduction potential may play a role in its biological activity, influencing how it interacts with biological molecules .
Case Studies
Here are some notable findings from recent studies on the biological activity of Co(acac)₃:
Properties
IUPAC Name |
cobalt(3+);pentane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Co/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXPOMJJIDBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CoO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893462 | |
Record name | Cobalt(3+) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-46-9 | |
Record name | tris(Acetylacetonato)cobalt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21679-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(acetylacetonate)cobalt(III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt(3+) acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')cobalt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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